4-Fluoro-N-methyl-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-fluoro-N-methyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRDWQBTHFZINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline typically involves the substitution reaction of aniline derivatives. One common method includes the reaction of chlorotrifluoromethane with aniline in the presence of a base catalyst . This reaction proceeds under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction and nitration steps . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The biological and chemical properties of trifluoromethyl-substituted anilines are heavily influenced by substituent type, position, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
- N-Methylation : The N-methyl group in this compound reduces basicity and may lower cytotoxicity compared to primary amines (e.g., 4-Fluoro-3-(trifluoromethyl)aniline) .
- Halogen Effects : Chloro and nitro substituents (e.g., in 4-Chloro- and 4-Nitro-derivatives) enhance electron withdrawal, improving stability but increasing cytotoxicity .
- Positional Effects : Ortho-substituted analogs (e.g., 2-Fluoro-5-(trifluoromethyl)aniline) exhibit reduced basicity due to steric hindrance ("ortho effect"), limiting their biological activity .
Key Findings :
- Cholinesterase Inhibition : 4-Chloro-3-(trifluoromethyl)aniline derivatives exhibit stronger inhibition (IC₅₀ <50 µM) than fluoro analogs, suggesting halogen size impacts binding .
- Anticancer Activity: Nitro-substituted derivatives release nitric oxide (NO) under irradiation, but their cytotoxicity limits therapeutic use . In contrast, 2-(trifluoromethyl)aniline derivatives show potent activity (IC₅₀: ~16 µM) due to favorable steric interactions .
- Cytotoxicity: The N-methyl group in this compound likely mitigates cytotoxicity compared to non-methylated amines (e.g., piperazinyl derivatives with SI <5) .
Biological Activity
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound this compound possesses the following chemical structure:
- Molecular Formula : C8H8F4N
- Molecular Weight : 201.15 g/mol
- IUPAC Name : this compound
The presence of both fluorine and trifluoromethyl groups contributes to its lipophilicity and metabolic stability, making it a candidate for further pharmacological studies.
1. Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on various enzymes, particularly those involved in neurotransmission and metabolic pathways.
- NMDA Receptor Binding : Studies have shown that derivatives of trifluoromethyl anilines can exhibit enhanced binding affinity at the NMDA receptor, which is linked to neuropsychiatric disorders. The introduction of trifluoromethyl groups has been associated with increased potency in inhibiting receptor activity, as seen in related compounds .
2. Antimicrobial and Anticancer Properties
The compound has also been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines and exhibit antimicrobial activity against specific pathogens.
- Case Study : A study evaluated the cytotoxic effects of various trifluoromethyl-substituted anilines on cancer cell lines, reporting promising results for compounds similar to this compound .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 15 |
| Similar Trifluoromethyl Aniline | MCF7 (Breast Cancer) | 12 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Receptor Interaction : The compound likely interacts with specific receptors or enzymes, altering their activity and leading to downstream biological effects.
- Structural Stability : The trifluoromethyl group enhances metabolic stability, allowing prolonged action within biological systems .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound | Binding Affinity (Ki) | Activity Type |
|---|---|---|
| This compound | 13 nM | NMDA Receptor Inhibition |
| N-Methyl-D-aspartate Derivative | 20 nM | NMDA Receptor Inhibition |
| Trifluoromethyl Aniline Analog | 18 nM | NMDA Receptor Inhibition |
Q & A
Q. What are the established synthetic routes for 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via chlorination of precursor anilines using reagents like N-chlorosuccinimide (NCS). For example, 2,4-dichloro-3-(trifluoromethyl)aniline (a structural analog) is prepared by chlorinating 2-chloro-3-(trifluoromethyl)aniline with NCS under controlled conditions (e.g., room temperature, inert atmosphere) . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst use : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) improve cross-coupling reactions in multi-step syntheses .
- Purification : Reverse-phase column chromatography (C18 columns with acetonitrile/water gradients) is critical for isolating high-purity products .
Q. How is this compound characterized using spectroscopic techniques?
Answer:
- NMR : The NMR spectrum shows distinct peaks for fluorine atoms in the trifluoromethyl (-CF₃) and fluoro (-F) groups. For example, in similar compounds, -CF₃ resonates at δ -60 to -65 ppm, while aromatic fluorine appears at δ -110 to -115 ppm .
- FT-IR : Stretching vibrations for C-F bonds (1100–1250 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) confirm functional groups .
- UV-Vis : Absorption bands near 260–280 nm (π→π* transitions) indicate aromatic conjugation .
Q. What are the critical physical properties of this compound for experimental design?
Answer: Key properties include:
- Density : 1.393 g/mL at 25°C, affecting solvent selection for reactions .
- Boiling point : 207–208°C, guiding distillation or reflux conditions .
- Refractive index : 1.466 (n20/D), useful for purity assessment during synthesis .
Advanced Research Questions
Q. How does the trifluoromethyl group influence metabolic stability in drug design, and what SAR (Structure-Activity Relationship) insights exist?
Answer: The -CF₃ group enhances metabolic stability by reducing oxidative degradation in cytochrome P450 enzymes. In analogs like 4-nitro-3-(trifluoromethyl)aniline, computational studies (DFT) show that electron-withdrawing effects of -CF₃ increase resistance to electrophilic attack, improving bioavailability . SAR studies suggest:
Q. How can contradictory data in synthetic yields be resolved?
Answer: Discrepancies often arise from:
- Impurity profiles : Use HPLC-MS (e.g., LCMS m/z 265 [M+H]⁺) to identify byproducts like unreacted precursors or cross-coupled derivatives .
- Catalyst deactivation : Monitor palladium catalyst activity via XPS or TEM to detect aggregation .
- Reaction monitoring : Real-time FT-IR or in-situ NMR tracks intermediate formation, enabling dynamic adjustment of reaction parameters .
Q. What computational methods are used to predict the electronic properties of this compound?
Answer:
- DFT calculations : Optimize molecular geometry and frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For example, studies on 4-nitro-3-(trifluoromethyl)aniline reveal a HOMO-LUMO gap of ~4.5 eV, indicating moderate electrophilicity .
- NBO analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* transitions in C-F bonds) to explain stabilization effects .
Q. How is this compound applied in advanced material science?
Answer: It serves as a monomer in synthesizing rod-coil block copolymers for high-performance plastics. The rigid aromatic core (from the aniline group) and flexible -CF₃ side chains enable tunable thermal stability (up to 200°C) and dielectric properties (e.g., energy density of 15 J/cm³) in polymer dielectrics .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure (classified as Acute Tox. 4) .
- Emergency measures : For inhalation, administer artificial respiration with a one-way valve; for ingestion, avoid inducing vomiting and seek immediate medical attention .
- Storage : Store under inert atmosphere (N₂/Ar) at -20°C to prevent decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
